1-(4-Methoxybenzyl)azetidine
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Overview
Description
1-(4-Methoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methoxybenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)azetidine can be synthesized through various methods, including:
Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions.
Aza Paternò–Büchi Reactions: The [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Substitution reactions involving azetidine precursors.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the azetidine ring to form amines.
Substitution: Nucleophilic substitution reactions at the azetidine nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines and benzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)azetidine finds applications in various fields:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate reactions with various biological molecules, potentially affecting pathways related to enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Azetidine: The parent compound with no substituents.
Aziridine: A three-membered nitrogen heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen heterocycle with lower ring strain.
Uniqueness: 1-(4-Methoxybenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential bioactivity compared to other azetidines and related compounds .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-10(4-6-11)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
QCAAZAFFGJYBNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
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